Octadecyl acrylate
Overview
Description
Octadecyl acrylate (OA) is a monomer that has been extensively studied for its ability to form polymers with unique properties. The interest in OA stems from its long alkyl chain, which imparts hydrophobicity and can influence the crystallinity and phase behavior of the resulting polymers. Research has explored the synthesis of OA and its copolymers using various polymerization techniques, including atom transfer radical polymerization (ATRP) and free radical polymerization, to create materials with potential applications in smart materials, coatings, and other advanced technologies .
Synthesis Analysis
The synthesis of OA has been achieved through direct esterification of octadecyl alcohol and acrylic acid, using p-methyl benzene sulfonic acid as a catalyst. Optimal conditions for this reaction have been identified, with a conversion rate of up to 98% under specific molar ratios, catalyst and inhibitor amounts, reaction temperatures, and times . Additionally, microwave-assisted synthesis has been shown to significantly increase the reaction rate and efficiency, providing a more energy-saving approach to producing OA .
Molecular Structure Analysis
The molecular structure of OA and its polymers has been characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), and differential scanning calorimetry (DSC). These studies have confirmed the successful synthesis of OA and provided insights into the molecular weights, polydispersity, and thermal properties of the resulting polymers .
Chemical Reactions Analysis
OA has been used as a monomer in the ATRP process to create well-defined homopolymers and copolymers with controlled molecular weights and compositions. The reactivity of OA in ATRP has been optimized using suitable catalysts and ligands, resulting in polymers with narrow polydispersities. The copolymerization of OA with other monomers like styrene, methyl methacrylate (MMA), and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) has led to the formation of block, statistical, and gradient copolymers with diverse structures and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of OA polymers have been influenced by the monomer's long alkyl chain. For instance, the semi-crystalline nature of OA has been utilized to fabricate shape memory polymers with excellent fixity and recovery properties. The crystallinity, gel fraction, and melting temperature of these polymers can be tuned by adjusting the processing and formulation parameters, such as the amount of crosslinker and the weight fraction of other components like polybutadiene . The amphiphilic nature of OA copolymers has also been explored, showing the ability to form structures ranging from random coils to collapsed coils in solution, depending on the copolymer composition .
Scientific Research Applications
Photopolymerization and Crystalline Phases
Octadecyl acrylate exhibits polymorphic behavior, including rotator phases and crystalline phases, which have been extensively studied. The chain-reaction photopolymerization of octadecyl acrylate in various phases, including rotator and orthorhombic crystal phases, has been explored. These studies reveal insights into the polymerization mechanisms of octadecyl acrylate in different molecular arrangements and its application potential in photopolymerization processes (Yao, Nie, & He, 2018).
Application in Chromatography
Poly(octadecyl acrylate) has been used as a stationary phase in reverse-phase high-performance liquid chromatography (RP-HPLC). It demonstrates molecular recognition abilities, particularly in the separation of structural isomers of polycyclic aromatic hydrocarbons. This application leverages the conformational effects of the polymer for enhanced molecular-shape selectivity (Takafuji et al., 2004).
Solid-State Photopolymerization
Research has shown that octadecyl acrylate can undergo rapid photopolymerization in a solid state. This process is characterized by low volume shrinkage and insensitivity to oxygen, making it a unique material for radical-mediated solid-state photopolymerization (Jian et al., 2013).
Biodegradable Plastic Applications
Octadecyl acrylate has been used in the synthesis of compatibilizing agents for blends of polypropylene, starch, and inorganic fillers. This blend system, incorporating octadecyl acrylate, holds potential for the development of photo-biodegradable plastics (Liao Jing-qing, 2004).
Molecular-Shape Selectivity Enhancement
Studies have demonstrated that poly(octadecyl acrylate) can undergo a phase transition that enhances its molecular-shape selectivity. This property is particularly significant in the separation of polyaromatic hydrocarbons in HPLC applications (Ihara et al., 2001).
Safety And Hazards
ODA is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is also toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) . It forms explosive mixtures with air on intense heating .
Future Directions
ODA has been used in the synthesis of polyampholyte hydrogels with high mechanical strength and shape memory properties . It has also been used in the synthesis of poly (octadecyl-co-methyl acrylate) statistically random copolymers . These studies suggest potential future directions for the use of ODA in the development of new materials with unique properties.
properties
IUPAC Name |
octadecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4H,2-3,5-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJWMJJORKPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-77-0 | |
Record name | Poly(octadecyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25986-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063613 | |
Record name | Stearyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid | |
Record name | 2-Propenoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Stearyl acrylate | |
CAS RN |
4813-57-4 | |
Record name | Stearyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4813-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L37WJG7RTH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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